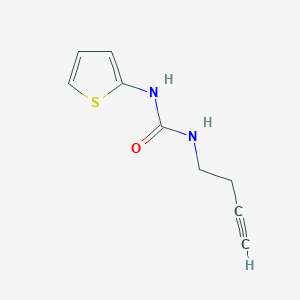![molecular formula C22H28N2O3S B6495916 N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide CAS No. 941955-47-1](/img/structure/B6495916.png)
N-(2,4-dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide, commonly referred to as DMPP, is an organic compound of nitrogen, carbon, oxygen, and sulfur. It is synthetically produced and is used as a research chemical in various scientific applications. DMPP has been studied for its biochemical and physiological effects on living organisms and its potential efficacy as a drug.
Aplicaciones Científicas De Investigación
DMPP has been studied for its potential applications in scientific research. It has been used to study the effects of drugs on the central nervous system, as well as to investigate the effects of various hormones on the body. It has also been used to study the effects of various drugs on the cardiovascular system, as well as to investigate the effects of various drugs on the immune system.
Mecanismo De Acción
The mechanism of action of DMPP is not fully understood. However, it is believed to interact with various receptors in the body, including the serotonin and dopamine receptors. It is thought to interact with these receptors in order to induce various physiological effects.
Biochemical and Physiological Effects
DMPP has been studied for its potential biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning it can reduce anxiety. It has also been found to have an anticonvulsant effect, meaning it can reduce the severity of seizures. It has also been found to have an anti-inflammatory effect, meaning it can reduce inflammation. Additionally, it has been found to have an antidepressant effect, meaning it can reduce symptoms of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPP in laboratory experiments include its relatively low toxicity and its ability to interact with various receptors in the body. Additionally, it is relatively easy to synthesize and is relatively inexpensive. The limitations of using DMPP in laboratory experiments include its relatively short half-life, meaning it is not suitable for long-term studies, and its potential to interact with other drugs, meaning it may not be suitable for studies involving multiple drugs.
Direcciones Futuras
Potential future directions for the use of DMPP in scientific research include further investigations into its potential therapeutic effects, its potential interactions with other drugs, and its potential use as a research tool for drug development. Additionally, further research could be conducted into its potential use in the treatment of neurological disorders, such as anxiety and depression. Finally, further research could be conducted into its potential use in the treatment of other medical conditions, such as inflammation and cancer.
Métodos De Síntesis
DMPP is synthesized through the reaction of 2,4-dimethylphenyl isocyanate and 1-(4-methylbenzenesulfonyl)piperidine. This reaction is done in a solvent such as dimethylformamide in the presence of a base such as potassium carbonate. The reaction is allowed to proceed for several hours, during which time the product is formed. The product is then purified by column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-16-7-10-20(11-8-16)28(26,27)24-13-5-4-6-19(24)15-22(25)23-21-12-9-17(2)14-18(21)3/h7-12,14,19H,4-6,13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEISGHVMACOLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=C(C=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B6495843.png)
![3,4-dichloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6495852.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495853.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6495858.png)
![N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-fluorobenzamide](/img/structure/B6495870.png)
![N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B6495877.png)
![N-(2,4-difluorophenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B6495884.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6495895.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B6495900.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6495923.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)